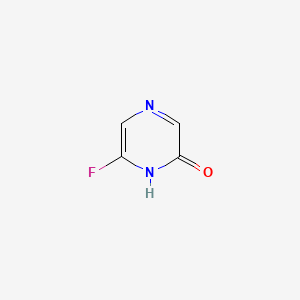![molecular formula C14H26N2O2 B2509400 (E)-4-(Dimethylamino)-N-[1-(oxan-4-yl)propan-2-yl]but-2-enamide CAS No. 2411327-17-6](/img/structure/B2509400.png)
(E)-4-(Dimethylamino)-N-[1-(oxan-4-yl)propan-2-yl]but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(Dimethylamino)-N-[1-(oxan-4-yl)propan-2-yl]but-2-enamide, also known as DMXAA or vadimezan, is an organic compound that has gained significant attention in the field of cancer research. It was first synthesized in the late 1990s and has since been studied for its potential anticancer properties.
Mechanism of Action
(E)-4-(Dimethylamino)-N-[1-(oxan-4-yl)propan-2-yl]but-2-enamide works by activating the innate immune system and inducing the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha). These cytokines then stimulate the immune system to attack the tumor cells and promote tumor necrosis. This compound also inhibits angiogenesis by disrupting the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It can induce fever, hypotension, and thrombocytopenia, which are common side effects of cytokine therapy. This compound can also activate the coagulation system and increase the production of reactive oxygen species (ROS), which can cause oxidative stress and DNA damage. In addition, this compound can modulate the expression of genes that are involved in immune regulation and inflammation.
Advantages and Limitations for Lab Experiments
(E)-4-(Dimethylamino)-N-[1-(oxan-4-yl)propan-2-yl]but-2-enamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, which makes it suitable for in vitro and in vivo studies. This compound has also been extensively studied in preclinical models, which provides a wealth of data for researchers. However, this compound has some limitations for lab experiments. It can induce fever and hypotension, which can affect the health and behavior of the animals used in studies. This compound also has a short half-life and is rapidly metabolized, which can make it difficult to maintain a stable concentration in the body.
Future Directions
There are several future directions for (E)-4-(Dimethylamino)-N-[1-(oxan-4-yl)propan-2-yl]but-2-enamide research. One area of interest is the development of combination therapies that use this compound in combination with other anticancer drugs or immunotherapies. Another area of interest is the identification of biomarkers that can predict the response to this compound treatment. This can help to identify patients who are most likely to benefit from this compound therapy. Finally, there is a need for further studies to understand the mechanism of action of this compound and its effects on the immune system and tumor microenvironment.
In conclusion, this compound is a promising compound for cancer research with its potential anticancer properties. It has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. This compound has the potential to be an effective treatment for cancer, but further research is needed to fully understand its therapeutic potential.
Synthesis Methods
(E)-4-(Dimethylamino)-N-[1-(oxan-4-yl)propan-2-yl]but-2-enamide can be synthesized through a multistep process that involves the condensation of 4-dimethylaminobutyraldehyde with 4-hydroxy-2-oxanone. The resulting product is then treated with isobutylchloroformate and triethylamine to yield this compound. The synthesis method has been optimized over the years to improve the yield and purity of this compound.
Scientific Research Applications
(E)-4-(Dimethylamino)-N-[1-(oxan-4-yl)propan-2-yl]but-2-enamide has been extensively studied for its potential anticancer properties. It has been shown to induce tumor necrosis and inhibit angiogenesis, which are important mechanisms for cancer treatment. This compound has been tested in preclinical models for various types of cancer, including lung, breast, prostate, and colon cancer. Clinical trials have also been conducted to evaluate the safety and efficacy of this compound in cancer patients.
properties
IUPAC Name |
(E)-4-(dimethylamino)-N-[1-(oxan-4-yl)propan-2-yl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-12(11-13-6-9-18-10-7-13)15-14(17)5-4-8-16(2)3/h4-5,12-13H,6-11H2,1-3H3,(H,15,17)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYCYUHJCAVEOW-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCOCC1)NC(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1CCOCC1)NC(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-4-fluorobenzo[d]oxazole](/img/structure/B2509317.png)


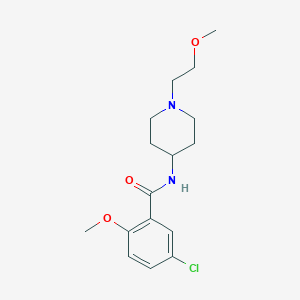
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2509328.png)
![4-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride](/img/structure/B2509329.png)
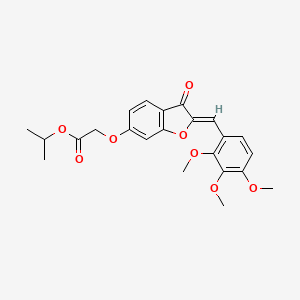
![tert-butyl (3S,3aR,6aS)-3-amino-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B2509331.png)
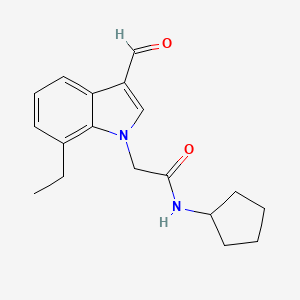
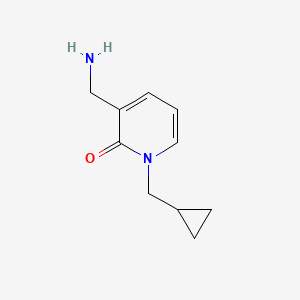
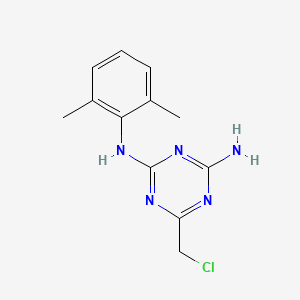
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-difluorobenzamide](/img/structure/B2509336.png)
![Ethyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B2509338.png)
